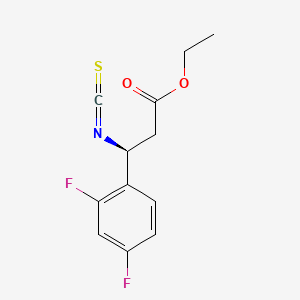
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a synthetic organic compound characterized by the presence of a difluorophenyl group and an isothiocyanate functional group
Preparation Methods
The synthesis of ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-aminopropanoate and 2,4-difluorophenyl isothiocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted products.
Scientific Research Applications
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several scientific research applications, including:
Biology: It is employed in biochemical studies to investigate the interactions of isothiocyanate-containing compounds with biological macromolecules.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate can be compared with other similar compounds, such as:
Ethyl (3S)-3-(2,4-difluorophenyl)-3-thiocyanatopropanoate: This compound has a thiocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.
Ethyl (3S)-3-(2,4-difluorophenyl)-3-cyanopropanoate:
Ethyl (3S)-3-(2,4-difluorophenyl)-3-aminopropanoate: This compound contains an amino group, which significantly alters its reactivity and biological activity compared to the isothiocyanate derivative.
Properties
Molecular Formula |
C12H11F2NO2S |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m0/s1 |
InChI Key |
NHSSEOHCROFICA-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N=C=S |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















